3-[(oxan-4-yl)amino]propan-1-ol
Description
Properties
CAS No. |
1157008-56-4 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The primary laboratory method for synthesizing 3-[(oxan-4-yl)amino]propan-1-ol involves a nucleophilic substitution reaction between oxan-4-yl derivatives (e.g., oxan-4-yl halides) and 3-aminopropanol. This reaction is typically conducted in polar aprotic solvents such as ethanol or methanol, with sodium hydroxide (NaOH) acting as a base to deprotonate the amine and facilitate nucleophilic attack.
Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Catalyst: NaOH (10–15 mol%)
-
Temperature: 60–80°C
-
Duration: 6–12 hours
The product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from ethyl acetate to achieve >90% purity.
Reaction Optimization
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Ethanol > Methanol | ↑ 15% |
| Temperature | 70°C | ↑ 20% |
| Molar Ratio (Halide:Amino Alcohol) | 1:1.2 | Prevents oligomerization |
Increasing the molar ratio of 3-aminopropanol to oxan-4-yl halide minimizes side reactions, such as the formation of dimeric by-products.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reaction control and scalability. These systems enable precise temperature regulation and rapid mixing, reducing reaction times to 1–2 hours while maintaining yields above 85%.
Advantages Over Batch Reactors:
-
Throughput: 10–20 kg/hour
-
Energy Efficiency: 30% reduction in energy consumption
-
By-Product Mitigation: <5% impurities
Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade output:
| Method | Purpose | Efficiency |
|---|---|---|
| Distillation | Remove low-boiling impurities | 95% recovery |
| Crystallization | Isolate final product | 98% purity |
| Chromatography | Separate stereoisomers | >99% enantiomeric excess |
Distillation under vacuum (50–100 mbar) is preferred for large-scale operations due to its cost-effectiveness.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination of oxan-4-yl ketones with 3-amino-1-propanol using sodium cyanoborohydride (NaBH3CN) as a reducing agent. This method avoids halogenated intermediates, making it environmentally favorable.
Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
pH: 6–7 (buffered with acetic acid)
-
Yield: 75–80%
Enzymatic Synthesis
Recent advances explore lipase-catalyzed reactions in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) facilitates the coupling of oxan-4-yl amines with glycerol derivatives, though yields remain moderate (50–60%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 90 | 98 | High | Moderate (solvent use) |
| Reductive Amination | 80 | 95 | Moderate | Low |
| Enzymatic | 60 | 90 | Low | Very Low |
Nucleophilic substitution remains the most viable for industrial applications due to its balance of yield and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(oxan-4-yl)amino]propan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:
- Oxidation: The amino group can be oxidized to form nitro compounds.
- Reduction: It can be reduced to yield primary or secondary amines.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with biological molecules enhances its role in biochemical studies. For example, it can act as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing various biological processes .
Medicine
The therapeutic potential of 3-[(oxan-4-yl)amino]propan-1-ol is being explored in drug development. Its structural features suggest that it could be a precursor for biologically active compounds. Studies have indicated its potential role in designing novel pharmaceuticals aimed at treating various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for use in the manufacture of polymers and other complex organic materials .
Case Studies
Several studies have documented the applications of 3-[(oxan-4-yl)amino]propan-1-ol:
- Enzyme Interaction Studies: Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
- Drug Development: Investigations into its structure have led to the design of new drug candidates that target specific diseases effectively.
- Polymer Synthesis: Industrial applications have demonstrated its utility as a building block for synthesizing new polymeric materials with tailored properties.
Mechanism of Action
The mechanism of action of 3-[(oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The structural analogs of 3-[(oxan-4-yl)amino]propan-1-ol can be categorized based on substituent variations:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity, as seen in 3-[(2-chloro-3-nitropyridin-4-yl)amino]propan-1-ol, which undergoes efficient nucleophilic substitution (71% yield) .
- Steric Effects : Bulkier substituents (e.g., 2-methyl in ) reduce reaction yields due to steric hindrance. The oxan-4-yl group, while moderately bulky, may balance reactivity and accessibility.
- Lipophilicity: The oxan-4-yl group likely lowers LogP compared to aromatic analogs (e.g., LogP = 2.10 for 4-chlorophenoxy derivative ), improving aqueous solubility.
Insights :
- The oxan-4-yl group’s ether oxygen may facilitate carbamate formation (as in ) but could require optimized conditions to surpass 50% yields observed in less substituted analogs.
- Steric hindrance from oxan-4-yl may necessitate longer reaction times or elevated temperatures compared to pyridinyl derivatives.
Physical Properties
Comparative data on molecular weight and solubility:
Note: The oxan-4-yl group likely enhances solubility relative to aromatic analogs, aligning with trends in 3-(oxan-4-yl)propanoic acid .
Q & A
Q. How do solvent polarity and pH affect the compound’s reactivity in substitution reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions. At pH > 9, the hydroxyl group deprotonates, increasing nucleophilicity. Kinetic studies (UV-Vis monitoring) confirm rate constants (k ≈ 0.1–1.0 M⁻¹s⁻¹) .
Data Analysis and Interpretation
Q. How should researchers validate conflicting cytotoxicity data across cell lines?
- Methodological Answer : Normalize data to cell doubling time and ATP content. Use synergy analysis (Combenefit software) to distinguish additive vs. antagonistic effects. Replicate assays in 3D spheroid models to better mimic in vivo conditions .
Q. What statistical methods are appropriate for analyzing SAR datasets?
- Methodological Answer : Multivariate analysis (PLS regression) correlates substituent properties (Hammett σ, logP) with bioactivity. Cluster analysis groups derivatives by mechanism of action (e.g., kinase vs. protease inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
